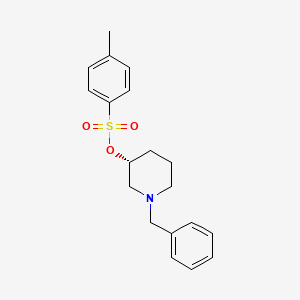

Toluene-4-sulfonic acid (R)-1-benzyl-piperidin-3-yl ester

Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic IUPAC name for this compound is (R)-1-benzylpiperidin-3-yl 4-methylbenzenesulfonate , reflecting its stereochemical configuration at the C3 position. The molecular formula is C₁₉H₂₃NO₃S , with a molecular weight of 345.46 g/mol . The CAS registry number 1354017-28-9 uniquely identifies the R-enantiomer, distinguishing it from its S-counterpart (CAS 1354016-86-6).

Key identifiers include:

Molecular Architecture Analysis: Piperidine Core Modifications

The compound’s structure comprises a piperidine ring (a six-membered amine heterocycle) with two critical modifications:

- N-Benzylation : A benzyl group (-CH₂C₆H₅) is attached to the piperidine nitrogen, enhancing lipophilicity and steric bulk.

- C3 Tosylation : A toluene-4-sulfonyl group (-SO₂C₆H₄CH₃) is esterified to the C3 hydroxyl group of the piperidine ring, introducing strong electron-withdrawing characteristics.

Conformational Analysis :

The piperidine ring adopts a chair conformation, with the benzyl group occupying an equatorial position to minimize steric strain. The tosyl group, being bulky, influences ring puckering and intermolecular interactions. Computational models (e.g., PubChem’s 3D conformer) suggest that the tosyl oxygen atoms engage in hydrogen bonding with proximal amine hydrogens, stabilizing the molecule.

Stereochemical Configuration at C3 Position: R-Enantiomer Specificity

The C3 carbon is a stereogenic center , with the R-configuration determined by the Cahn-Ingold-Prelog priority rules:

- Priority Assignment :

- Highest priority: Tosyl oxygen (-OSO₂C₆H₄CH₃)

- Second priority: Piperidine nitrogen (due to higher atomic number)

- Third priority: Adjacent CH₂ group

- Fourth priority: Hydrogen atom

The resulting R-configuration places the tosyl group in a spatially distinct orientation compared to the S-enantiomer, affecting molecular recognition in chiral environments.

Stereochemical Impact on Reactivity :

- Enzymatic Interactions : The R-enantiomer may exhibit differential binding to enzymes like monoamine oxidases (MAOs), as seen in structurally related 4-benzylpiperidine derivatives.

- Synthetic Utility : The tosyl group serves as a leaving group in nucleophilic substitution reactions, with stereochemistry influencing reaction pathways and byproduct formation.

Comparative Structural Analysis with Related Benzyl-piperidine Derivatives

Key Observations :

- Lipophilicity : The tosyl group increases hydrophilicity compared to 4-benzylpiperidine, altering solubility profiles.

- Chiral vs. Achiral : Unlike 4-benzylpiperidine, the title compound’s chirality enables enantioselective applications in catalysis or drug design.

- Synthetic Versatility : Tosylates are preferred intermediates in organic synthesis due to their stability and reactivity, contrasting with underivatized piperidines.

Properties

IUPAC Name |

[(3R)-1-benzylpiperidin-3-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S/c1-16-9-11-19(12-10-16)24(21,22)23-18-8-5-13-20(15-18)14-17-6-3-2-4-7-17/h2-4,6-7,9-12,18H,5,8,13-15H2,1H3/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGIFZIIHVRIOJJ-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCN(C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CCCN(C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of toluene-4-sulfonic acid ®-1-benzyl-piperidin-3-yl ester typically involves the esterification of toluene-4-sulfonic acid with ®-1-benzyl-piperidin-3-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Toluene-4-sulfonic acid ®-1-benzyl-piperidin-3-yl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Toluene-4-sulfonic acid ®-1-benzyl-piperidin-3-yl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonic acid esters.

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of toluene-4-sulfonic acid ®-1-benzyl-piperidin-3-yl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active sulfonic acid, which can then participate in various biochemical pathways. The molecular targets may include enzymes and receptors involved in metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key Similarities:

- Sulfonate Ester Group : All analogs share the toluene-4-sulfonyl (tosyl) ester moiety, critical for leaving-group reactivity in nucleophilic substitutions or as a protective group .

Key Differences:

Core Heterocycle: Target Compound: Piperidine ring (6-membered, nitrogen-containing) . 3-Oxetanyl p-Toluenesulfonate (CAS 26272-83-3): Oxetane ring (4-membered oxygen-containing), leading to increased ring strain and altered reactivity .

Substituents :

Physicochemical Properties

| Compound Name | CAS Number | Molecular Weight (g/mol) | Core Structure | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | 1354017-28-9 | 345.46 | Piperidine | Benzyl, Tosyl ester |

| 3-Oxetanyl p-Toluenesulfonate | 26272-83-3 | 228.26 | Oxetane | Tosyl ester |

| Posaconazole Intermediate | 149809-43-8 | Not reported | Tetrahydrofuran | Difluorophenyl, Triazole, Tosyl ester |

| Benzimidazole Derivative (8f) | Not provided | Estimated >500 | Benzimidazole | Trifluoroethoxy, Pyridine, Tosyl ester |

Notes:

Research Findings and Trends

- Antifungal Activity : The posaconazole intermediate (CAS 149809-43-8) highlights the role of tosyl esters in bioactive molecule synthesis .

- Chiral Synthesis : The (R)-configuration of the target compound underscores its utility in asymmetric synthesis, though analogs like 3-oxetanyl derivatives may offer superior stereochemical stability .

Biological Activity

Toluene-4-sulfonic acid (R)-1-benzyl-piperidin-3-yl ester is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₄H₁₉NO₄S

- Molecular Weight : 297.37 g/mol

This compound features a p-toluenesulfonic acid moiety linked to an (R)-1-benzyl-piperidin-3-yl group, which is known for its strong acidic properties and solubility in polar organic solvents. Its structural characteristics make it a valuable reagent in organic synthesis and pharmaceutical applications.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with toluene sulfonic acid in the presence of appropriate catalysts. The general synthetic route can be summarized as follows:

- Starting Materials : Toluene sulfonic acid and (R)-1-benzyl-piperidine.

- Reaction Conditions : Conducted under controlled temperature and pressure to ensure optimal yield.

- Purification : The product is purified using techniques such as recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Its potential as an inhibitor or modulator of specific biochemical pathways has been explored in several studies.

Case Studies

-

Serine Protease Inhibition :

A study investigated the ability of sulfonic esters to act as inhibitors of serine proteases, specifically human leukocyte elastase (HLE). Molecular docking studies indicated that Toluene-4-sulfonic acid derivatives exhibited significant binding affinity to HLE, suggesting their potential as therapeutic agents against inflammatory diseases . -

Anti-inflammatory Effects :

Research on related compounds has shown that modifications involving toluene sulfonic acid can enhance solubility and anti-inflammatory properties. For example, a study demonstrated that a salt formed from piperine and toluene sulfonic acid exhibited improved anti-inflammatory effects compared to piperine alone . This suggests that similar modifications could enhance the therapeutic efficacy of this compound.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Toluene-4-sulfonic acid (R)-1-benzyl-piperidin-3-yl ester?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving alcohol tosylation. For example, reacting a benzyl-piperidin-3-ol derivative with p-toluenesulfonyl chloride in the presence of a base like DABCO in dichloromethane. Work-up includes extraction with sodium bicarbonate, drying over sodium sulfate, and purification via chromatography or recrystallization. Yields depend on solvent choice (e.g., xylene, CH₂Cl₂) and reaction temperature .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- 1H-NMR : To confirm regiochemistry and stereochemistry, particularly for distinguishing enantiomers.

- Mass Spectrometry : For molecular weight verification (e.g., ESI-MS or MALDI-TOF).

- Computational Tools : Software like Advanced Chemistry Development (ACD/Labs) predicts solubility, density, and other physicochemical properties .

Q. What are typical reaction conditions for forming sulfonate esters?

- Methodological Answer : Tosylate esters are formed under mild conditions:

- Base : DABCO or pyridine to neutralize HCl byproduct.

- Solvent : Dichloromethane or chloroform for solubility.

- Temperature : 0°C to room temperature to minimize side reactions. Post-reaction, aqueous work-up (e.g., NaHCO₃ washes) and drying are standard .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis?

- Methodological Answer : Enantiomeric purity is achieved via:

- Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer (e.g., >97% ee achieved with enzymatic methods).

- Chiral Auxiliaries : Use of (R)- or (S)-configured starting alcohols.

- Asymmetric Catalysis : Sharpless epoxidation or transition-metal catalysts for cyclopropane intermediates .

Q. How can reaction yields be optimized for tosylate ester formation?

- Methodological Answer : Key factors include:

- Catalyst Loading : p-Toluenesulfonic acid (p-TsOH) at 0.1–1 mol% accelerates reactions.

- Solvent Choice : Xylene under reflux improves kinetics for less reactive alcohols.

- Temperature Control : Low temperatures (e.g., −30°C) suppress racemization in stereosensitive steps .

Q. What role does this compound play in medicinal chemistry (e.g., antifungal agents)?

- Methodological Answer : It serves as a key intermediate in synthesizing triazole antifungals like posaconazole. The tosylate group acts as a leaving group, enabling nucleophilic substitution to introduce heterocyclic moieties (e.g., 1,2,4-triazole). Stability during API synthesis requires inert storage conditions to prevent hydrolysis .

Q. How can stability issues during synthesis or storage be mitigated?

- Methodological Answer :

- Storage : Under argon at −20°C to prevent hydrolysis.

- Stabilizers : Anhydrous sodium sulfate in solvents.

- Work-Up : Rapid neutralization of acidic byproducts (e.g., using NaHCO₃) to avoid degradation .

Q. What challenges arise in characterizing sulfonate esters, and how are they addressed?

- Methodological Answer : Challenges include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.